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Compound of Interest

Compound Name: Lapdap

Cat. No.: B1244401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy of

Lapdap (chlorproguanil-dapsone) and artesunate for the treatment of uncomplicated

Plasmodium falciparum malaria. This document summarizes the mechanisms of action, clinical

efficacy, pharmacokinetic data, and safety profile of this combination. Detailed experimental

protocols from key clinical studies are also provided to aid in future research and drug

development efforts.

Introduction
The combination of chlorproguanil-dapsone (Lapdap™) with artesunate, often abbreviated as

CDA, was developed as a fixed-dose artemisinin-based combination therapy (ACT) to combat

malaria.[1][2] Lapdap itself is a synergistic antifolate drug that targets the folate biosynthetic

pathway of the malaria parasite.[3][4] The addition of artesunate, a potent and rapidly acting

artemisinin derivative, aimed to enhance the parasite clearance rate and potentially reduce the

development of drug resistance.[5][6] Clinical trials were conducted to evaluate the efficacy and

safety of this combination therapy.[5][7][8] However, the development of CDA was ultimately

halted due to concerns about hemolytic anemia in patients with glucose-6-phosphate

dehydrogenase (G6PD) deficiency.[7][9][10]
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The enhanced antimalarial activity of the Lapdap-artesunate combination stems from the

distinct and complementary mechanisms of its components.

Lapdap (Chlorproguanil-Dapsone): This combination acts on two sequential enzymes in the

parasite's folate biosynthesis pathway.[3]

Dapsone, a sulfone, inhibits dihydropteroate synthase (DHPS), preventing the formation of

dihydropteroic acid.[4][11]

Chlorproguanil is metabolized to its active form, chlorcycloguanil, which inhibits

dihydrofolate reductase (DHFR).[4][12] This enzyme is crucial for the conversion of

dihydrofolic acid to tetrahydrofolic acid, a precursor for DNA synthesis.[12] By blocking

these two steps, Lapdap effectively disrupts parasite replication.[3]

Artesunate: As a semi-synthetic derivative of artemisinin, artesunate is a prodrug that is

rapidly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).[13][14][15] Its primary

mechanism of action involves the cleavage of its endoperoxide bridge, a reaction catalyzed

by heme iron within the parasite.[14][15][16] This cleavage generates reactive oxygen

species (ROS) and other cytotoxic intermediates that damage parasite proteins and

membranes, leading to rapid parasite clearance.[14][15] Artesunate and DHA are active

against the asexual blood-stage parasites and also have activity against gametocytes, which

may reduce malaria transmission.[5][6][16]
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Caption: Mechanism of action for Lapdap and Artesunate.
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Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic data from clinical trials

involving the Lapdap-artesunate combination.

Table 1: Efficacy of Lapdap-Artesunate (CDA) vs.
Lapdap (CPG-DDS) alone

Paramete
r

Populatio
n

Lapdap
(CPG-
DDS)

Lapdap +
Artesunat
e (1
mg/kg)

Lapdap +
Artesunat
e (2
mg/kg)

Lapdap +
Artesunat
e (4
mg/kg)

Referenc
e

Mean Time

to 90%

Parasite

Clearance

(PC90)

(hours)

Adults 19.1 12.5 10.7 10.3 [2][17]

Mean Time

to 90%

Parasite

Clearance

(PC90)

(hours)

Children 21.1 17.7 14.4 12.8 [2][17]

Day 28

PCR-

Corrected

Cure Rate

(%)

Children,

Adolescent

s, Adults

83.0%

(176/212)
- -

89.1%

(416/467)
[7]

Table 2: Efficacy of Lapdap-Artesunate (CDA) vs.
Artemether-Lumefantrine (AL)
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Parameter
Lapdap-
Artesunate
(CDA)

Artemether-
Lumefantrine
(AL)

Treatment
Difference
(95% CI)

Reference

Day 28 PCR-

Corrected Cure

Rate (%)

94.1% (703/747) 97.4% (369/379) -3.3% (-5.6, -0.9) [8][10]

Day 28

Uncorrected

Adequate

Clinical and

Parasitological

Response (%)

79% (604/765) 83% (315/381) - [8]

Table 3: Pharmacokinetic Parameters of Artesunate and
Dihydroartemisinin (DHA) when co-administered with
Lapdap

Artesunate
Dose

Analyte
AUC(0-∞)
(ng·h/ml)

Cmax (ng/ml) Reference

1 mg/kg Artesunate 64.6 48.9 [18][19]

DHA 538 228 [18][19]

2 mg/kg Artesunate 151 106 [18][19]

DHA 1,445 581 [18][19]

4 mg/kg Artesunate 400 224 [18][19]

DHA 3,837 1,414 [18][19]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of

Lapdap-artesunate.
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Phase II Dose-Ranging Study Protocol[2][17]
Objective: To determine the appropriate dose of artesunate for use in a fixed-dose combination

with chlorproguanil-dapsone (CPG-DDS) for the treatment of uncomplicated P. falciparum

malaria.
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Phase II Dose-Ranging Study Workflow

Patient Screening
(Uncomplicated P. falciparum malaria)

Inclusion/Exclusion Criteria Assessment

Randomization
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2
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CPG-DDS + Artesunate (2 mg/kg)

3
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CPG-DDS + Artesunate (4 mg/kg)

4

3-Day Treatment Administration

Hospitalization (Days 0-3)
Outpatient Follow-up (Days 7, 14)
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Safety Assessment
(Adverse Events, Lab Parameters)

Data Analysis
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Caption: Workflow for the Phase II dose-ranging clinical trial.
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Methodology:

Study Design: An open-label, randomized, multi-center clinical trial.[2][17]

Patient Population: Adults (median age 27 years) and children (median age 38 months) with

acute, uncomplicated P. falciparum malaria.[2][17] Inclusion criteria typically involved a

specific range of parasite density.[20]

Randomization: Subjects were randomized into four treatment groups.[2][17]

Group 1: CPG-DDS alone.

Group 2: CPG-DDS plus artesunate 1 mg/kg daily for 3 days.

Group 3: CPG-DDS plus artesunate 2 mg/kg daily for 3 days.

Group 4: CPG-DDS plus artesunate 4 mg/kg daily for 3 days.

Treatment Administration: CPG-DDS was administered at a target dose of 2 mg/kg

chlorproguanil and 2.5 mg/kg dapsone.[6] All treatments were given once daily for three

days.[2][17]

Follow-up: Patients were hospitalized for the first 3 days for observation and assessments,

followed by outpatient follow-up on Days 7 and 14.[2][17]

Efficacy Endpoint: The primary efficacy outcome was the mean time to reduce baseline

parasitemia by 90% (PC90), evaluated in the per-protocol population.[2][17]

Safety Assessment: Treatment-emergent adverse events were recorded through clinical

assessments and monitoring of blood parameters.[2][17]

Phase III Comparative Efficacy and Safety Study
Protocol[7][8]
Objective: To compare the efficacy and safety of chlorproguanil-dapsone-artesunate (CDA) with

chlorproguanil-dapsone (CPG-DDS) alone and with artemether-lumefantrine (AL).
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Phase III Comparative Study Workflow

Patient Screening
(Uncomplicated P. falciparum malaria)

Inclusion/Exclusion Criteria Assessment

Randomization

Group A:
CDA (2.0/2.5/4.0 mg/kg)

Group B:
CPG-DDS (2.0/2.5 mg/kg) or AL

3-Day Treatment Administration

Follow-up to Day 28

Efficacy Assessment
(Day 28 PCR-Corrected Cure Rate)

Safety Assessment
(Adverse Events, Hemoglobin levels,

G6PD Genotyping)

Data Analysis
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Caption: Workflow for the Phase III comparative clinical trial.
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Methodology:

Study Design: A multi-center, randomized, parallel-group, double-blind, double-dummy study.

[7][8]

Patient Population: Children, adolescents, and adults (≥ 1 year of age) with uncomplicated P.

falciparum malaria.[7][8]

Treatment Arms:

CDA: 2.0 mg/kg chlorproguanil, 2.5 mg/kg dapsone, and 4.0 mg/kg artesunate once daily

for 3 days.[7]

CPG-DDS: 2.0 mg/kg chlorproguanil and 2.5 mg/kg dapsone once daily for 3 days.[7]

AL (Artemether-Lumefantrine): Standard six-dose regimen over 3 days.[8]

Efficacy Endpoint: The primary endpoint was the parasitological cure rate at Day 28,

corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and

new infections.[7][8]

Safety Assessment: Included monitoring for adverse events, with a particular focus on

hematological parameters. A composite hemoglobin safety endpoint was defined

(hemoglobin drop ≥ 40 g/L or ≥ 40% from baseline, hemoglobin < 50 g/L, or need for blood

transfusion).[7]

G6PD Genotyping: Patient DNA was analyzed to determine G6PD genotype to assess the

risk of drug-induced hemolysis.[7]

Safety and Tolerability
While the addition of artesunate to Lapdap demonstrated improved efficacy in parasite

clearance, a significant safety concern emerged. The combination was associated with an

increased risk of hemolytic anemia, particularly in individuals with G6PD deficiency.[7][9] In a

Phase III trial, the incidence of a composite hemoglobin safety endpoint was significantly higher

in G6PD-deficient patients receiving CDA (30%) compared to G6PD-normal patients (<1%).[7]
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This unacceptable risk profile led to the discontinuation of the development of the

chlorproguanil-dapsone-artesunate combination.[7][10]

Conclusion
The combination of Lapdap with artesunate represents a rational approach to antimalarial

therapy, leveraging the synergistic action of an antifolate combination with a rapidly acting

artemisinin derivative. Clinical studies confirmed that the addition of artesunate significantly

accelerated parasite clearance compared to Lapdap alone.[2][17] However, the increased risk

of severe hemolysis in G6PD-deficient individuals ultimately outweighed the efficacy benefits,

leading to the cessation of its development.[7] These findings underscore the critical

importance of thorough safety assessments, particularly in genetically diverse populations,

during the development of new antimalarial therapies. The detailed protocols and data

presented here serve as a valuable resource for the scientific community, informing future

research in the development of safe and effective antimalarial drug combinations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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